But-2-ynyl-hexyl-dimethyl-ammonium
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Overview
Description
But-2-ynyl-hexyl-dimethyl-ammonium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used as disinfectants and antiseptics. These compounds have a positively charged nitrogen atom, which makes them effective in disrupting microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-ynyl-hexyl-dimethyl-ammonium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the reaction mixture is heated to promote the formation of the quaternary ammonium salt. The general reaction can be represented as follows:
R3N+R’-X→R3N+R’X−
where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’-X} ) is the alkyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
But-2-ynyl-hexyl-dimethyl-ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds.
Scientific Research Applications
But-2-ynyl-hexyl-dimethyl-ammonium has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is used in studies related to microbial inhibition and biofilm prevention.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: The compound is used in the formulation of cleaning agents and surface disinfectants.
Mechanism of Action
The antimicrobial activity of But-2-ynyl-hexyl-dimethyl-ammonium is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known to target and disrupt microbial cell membranes effectively .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
But-2-ynyl-hexyl-dimethyl-ammonium is unique due to its specific alkyl chain length and structure, which may confer distinct antimicrobial properties and efficacy compared to other quaternary ammonium compounds. Its specific structure allows for targeted applications in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H24ClN |
---|---|
Molecular Weight |
217.78 g/mol |
IUPAC Name |
but-2-ynyl-hexyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H24N.ClH/c1-5-7-9-10-12-13(3,4)11-8-6-2;/h5,7,9-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PHTZEAFKHIKPJD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CC#CC.[Cl-] |
solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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